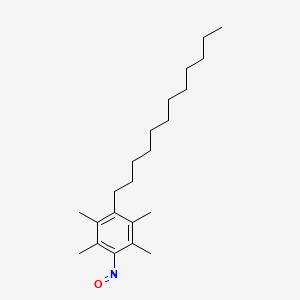
6,6'-Dimethyl-2,2'-bipyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Dimethyl-2,2’-bipyrazine is a heterocyclic compound that belongs to the family of bipyrazines It is characterized by the presence of two pyrazine rings connected by a single bond, with methyl groups attached to the 6th position of each pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dimethyl-2,2’-bipyrazine typically involves the coupling of pyrazine derivatives. One common method is the Stille coupling reaction, which involves the reaction of bromo-pyrazine derivatives with organotin reagents in the presence of a palladium catalyst . The reaction conditions often include the use of solvents like xylene and the application of heat to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for 6,6’-Dimethyl-2,2’-bipyrazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 6,6’-Dimethyl-2,2’-bipyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives.
Applications De Recherche Scientifique
6,6’-Dimethyl-2,2’-bipyrazine has several applications in scientific research:
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is utilized in the synthesis of advanced materials, such as organic semiconductors and dyes, due to its electronic properties.
Mécanisme D'action
The mechanism by which 6,6’-Dimethyl-2,2’-bipyrazine exerts its effects is largely dependent on its role as a ligand. When forming complexes with metal ions, it can influence the electronic structure and reactivity of the metal center. This interaction can facilitate various catalytic processes, including electron transfer reactions. The molecular targets and pathways involved are specific to the metal-ligand complex formed and the reaction being catalyzed .
Comparaison Avec Des Composés Similaires
6,6’-Dimethyl-2,2’-bipyridine: Similar in structure but with pyridine rings instead of pyrazine rings.
2,2’-Bipyridine: A well-known ligand with no methyl groups, widely used in coordination chemistry and catalysis.
Uniqueness: 6,6’-Dimethyl-2,2’-bipyrazine is unique due to the presence of pyrazine rings, which impart different electronic properties compared to pyridine rings. The methyl groups at the 6th position also influence its steric and electronic characteristics, making it distinct from its analogs.
Propriétés
Numéro CAS |
157465-82-2 |
|---|---|
Formule moléculaire |
C10H10N4 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-methyl-6-(6-methylpyrazin-2-yl)pyrazine |
InChI |
InChI=1S/C10H10N4/c1-7-3-11-5-9(13-7)10-6-12-4-8(2)14-10/h3-6H,1-2H3 |
Clé InChI |
KNCWDPFJZAGABC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC(=N1)C2=NC(=CN=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




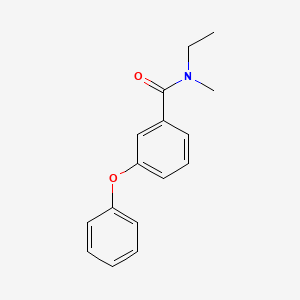
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
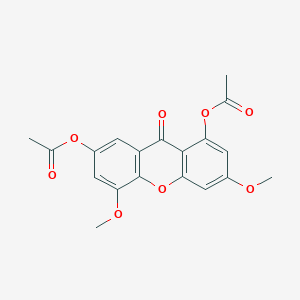
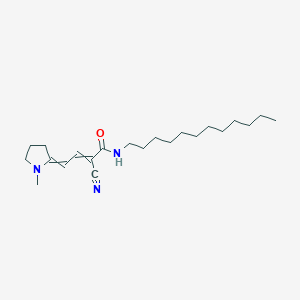

![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
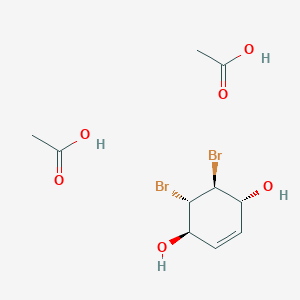

![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
